
(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol is a synthetic nucleoside analog. This compound is of significant interest in medicinal chemistry due to its potential antiviral and anticancer properties. Its structure comprises a fluorinated sugar moiety linked to a purine base, which is modified with a methylsulfanyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Glycosylation: The formation of the glycosidic bond between the sugar moiety and the purine base.
Fluorination: Introduction of the fluorine atom at the 4-position of the sugar moiety.
Methylsulfanyl Group Introduction: Addition of the methylsulfanyl group to the purine base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the development of scalable processes for each synthetic step.
化学反应分析
Types of Reactions
(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The purine base can undergo reduction reactions.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative.
科学研究应用
(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
作用机制
The mechanism of action of (2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol involves its incorporation into nucleic acids, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets specific enzymes involved in nucleic acid synthesis, disrupting their normal function and thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
(2R,4R,5R)-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol: Lacks the fluorine atom at the 4-position.
(2R,4R,5R)-4-chloro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol: Contains a chlorine atom instead of fluorine.
(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(purin-9-yl)oxolan-3-ol: Lacks the methylsulfanyl group.
Uniqueness
The presence of both the fluorine atom and the methylsulfanyl group in (2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol makes it unique. These modifications enhance its stability and biological activity, making it a promising candidate for therapeutic applications.
属性
分子式 |
C11H13FN4O3S |
|---|---|
分子量 |
300.31 g/mol |
IUPAC 名称 |
(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H13FN4O3S/c1-20-10-7-9(13-3-14-10)16(4-15-7)11-6(12)8(18)5(2-17)19-11/h3-6,8,11,17-18H,2H2,1H3/t5-,6-,8?,11-/m1/s1 |
InChI 键 |
LMKSOCCMDKEQQH-LIJJBAKPSA-N |
手性 SMILES |
CSC1=NC=NC2=C1N=CN2[C@H]3[C@@H](C([C@H](O3)CO)O)F |
规范 SMILES |
CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


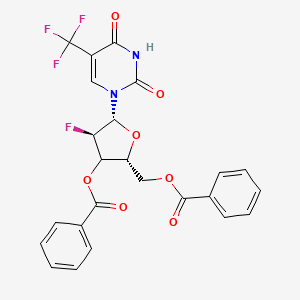
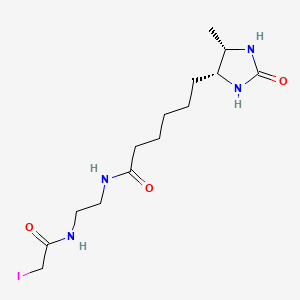
![(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one](/img/structure/B12396010.png)
![cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]](/img/structure/B12396013.png)
![2-phenyl-N-[5-[(1R,4R)-5-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12396017.png)


![4-amino-1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12396038.png)
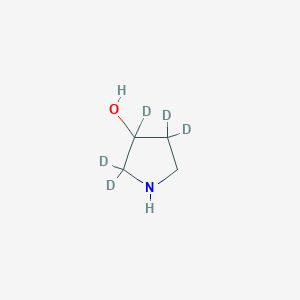
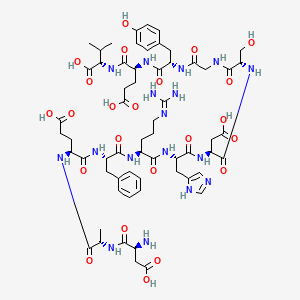
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12396063.png)

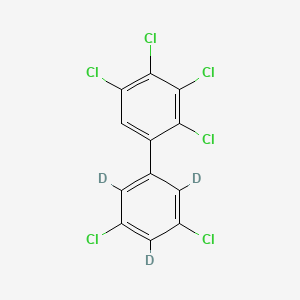
![disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B12396073.png)
